Dacomitinib Dacomitinib Dacomitinib is a member of the class of quinazolines that is 7-methoxyquinazoline-4,6-diamine in which the amino group at position 4 is substituted by a 3-chloro-4-fluorophenyl group and the amino group at position 6 is substituted by an (E)-4-(piperidin-1-yl)but-2-enoyl group. It has a role as an epidermal growth factor receptor antagonist and an antineoplastic agent. It is a member of quinazolines, a member of piperidines, an enamide, a member of monochlorobenzenes, a member of monofluorobenzenes, a tertiary amino compound, a secondary amino compound and a secondary carboxamide.
Dacomitinib, designed as (2E)-N-16-4-(piperidin-1-yl) but-2-enamide, is an oral highly selective quinazalone part of the second-generation tyrosine kinase inhibitors which are characterized by the irreversible binding at the ATP domain of the epidermal growth factor receptor family kinase domains. Dacomitinib was developed by Pfizer Inc and approved by the FDA on September 27, 2018. Some evidence in the literature suggests the therapeutic potential of dacomitinib in the epithelial ovarian cancer model, although further investigations are needed.
Dacomitinib is a multi-kinase receptor inhibitor used in the therapy of cases of non-small cell lung cancer that harbor activating mutations in the epidermal growth factor receptor gene (EGFR). Dacomitinib is associated with high rate of transient serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.
Dacomitinib is a highly selective, orally bioavailable small-molecule inhibitor of the HER family of tyrosine kinases with potential antineoplastic activity. Dacomitinib specifically and irreversibly binds to and inhibits human Her-1, Her-2, and Her-4, resulting in the proliferation inhibition and apoptosis of tumor cells that overexpress these receptors.
Brand Name: Vulcanchem
CAS No.: 1110813-31-4
VCID: VC0001778
InChI: InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+
SMILES: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4
Molecular Formula: C24H25ClFN5O2
Molecular Weight: 469.9 g/mol

Dacomitinib

CAS No.: 1110813-31-4

VCID: VC0001778

Molecular Formula: C24H25ClFN5O2

Molecular Weight: 469.9 g/mol

* For research use only. Not for human or veterinary use.

Dacomitinib - 1110813-31-4

Description

Dacomitinib is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase family, including EGFR, HER2, and HER4. It is specifically designed to treat non-small cell lung cancer (NSCLC) with EGFR exon 19 deletion or exon 21 L858R substitution mutations. This targeted therapy has shown significant efficacy in improving survival rates and progression-free survival (PFS) compared to other treatments like gefitinib .

Mechanism of Action

Dacomitinib works by forming covalent bonds with cysteine residues in the catalytic domains of the HER receptors, leading to irreversible inhibition of these kinases. This action disrupts downstream signaling pathways such as Ras-Raf-MAPK and PI3K/AKT, which are crucial for tumor growth and metastasis .

Clinical Indications and Usage

Dacomitinib is indicated as a first-line treatment for patients with metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations. The recommended dosage is 45 mg taken orally once daily, with or without food, until disease progression or unacceptable toxicity occurs .

Safety Profile

Dacomitinib is associated with significant side effects, including severe diarrhea, which occurred in 86% of patients, with Grade 3 or 4 diarrhea in some cases . Dose reductions were necessary for 85.6% of patients due to adverse events .

Comparison with Other Treatments

TreatmentMedian PFSMedian OSORR
Dacomitinib14.7 - 16.7 months 34.1 months 74.9% - 84.3%
Gefitinib9.2 months 26.8 months 71.6%

Resistance and Subsequent Treatments

After disease progression on dacomitinib, the T790M mutation was detected in approximately 40.9% of patients, similar to other second-generation EGFR tyrosine kinase inhibitors (TKIs) . This mutation often necessitates a switch to third-generation EGFR inhibitors.

CAS No. 1110813-31-4
Product Name Dacomitinib
Molecular Formula C24H25ClFN5O2
Molecular Weight 469.9 g/mol
IUPAC Name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide
Standard InChI InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+
Standard InChIKey LVXJQMNHJWSHET-AATRIKPKSA-N
Isomeric SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4
SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4
Appearance White to off-white solid powder
Boiling Point 665.7 ºC at 760 mmHg
Melting Point 184-187 ºC
Solubility <1 mg/mL
Synonyms dacomitinib
N-(4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl)-4-(1-piperidinyl)-2-butenamide
PF 00299804
PF-00299804
PF00299804
Vizimpro
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Bethesda (2006). Drugs and Lactation Database. National Library of Medicine.
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PubChem Compound 11511120
Last Modified Sep 13 2023

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469.9380 g/mol